REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Br)[CH3:2].[C:12]1(=[O:22])[NH:16][C:15](=[O:17])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12.[K]>CN(C)C=O>[CH2:1]([O:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][N:16]1[C:12](=[O:22])[C:13]2[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:15]1=[O:17])[CH3:2] |f:1.2,^1:22|
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Name
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1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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62.3 g
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Type
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reactant
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Smiles
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C(C)OC(CCCCCBr)=O
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Name
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|
Quantity
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52.4 g
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Type
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reactant
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Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Name
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Type
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product
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Smiles
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C(C)OC(CCCCCN1C(C2=CC=CC=C2C1=O)=O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |